

5-Hydroxy-7-methoxycoumarin: Technical Monograph & Research Guide[1]

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Compound of Interest

Compound Name:	5-Hydroxy-7-methoxycoumarin
CAS No.:	23053-61-4
Cat. No.:	B12653517

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Executive Summary

5-Hydroxy-7-methoxycoumarin (C₁₀H₈O₄; MW: 192.17 g/mol) is a naturally occurring benzopyrone derivative predominantly isolated from the Rutaceae (Citrus) and Apiaceae (Peucedanum) families.[1] Distinct from the opioid alkaloid 7-hydroxymitragynine (often abbreviated as "7-OH" in non-technical literature), this compound represents a critical scaffold in the biosynthesis of prenylated furanocoumarins.[1]

This guide details the compound's history, regioselective synthesis, and pharmacological utility. It specifically addresses the chemical challenge of distinguishing the 5- and 7-hydroxyl positions, a common hurdle in coumarin chemistry.[1]

Historical Genesis & Natural Isolation[1]

Discovery Timeline

The isolation of **5-hydroxy-7-methoxycoumarin** is inextricably linked to the broader study of "oxygenated coumarins" in citrus essential oils during the early 20th century.[1]

- **Early Era:** Chemists investigating *Citrus aurantifolia* (Lime) and *Citrus bergamia* (Bergamot) initially isolated the fully methylated analog, Citropten (5,7-dimethoxycoumarin).
- **Structural Elucidation:** **5-Hydroxy-7-methoxycoumarin** was identified as a distinct metabolite—often appearing as a hydrolysis product or a biosynthetic precursor to Citropten. [1] It was later characterized in *Peucedanum luxurians* and *Pelargonium* species.[1]
- **Modern Relevance:** In the 21st century, it has gained prominence not just as a final product, but as a specific substrate for coumarin-specific prenyltransferases (CIPT1) in lemon peel, serving as the acceptor molecule for geranyl diphosphate (GPP) to form bioactive derivatives like bergamottin precursors.

Occurrence Matrix

Family	Species	Tissue Source	Co-occurring Compounds
Rutaceae	<i>Citrus limon</i> (Lemon)	Flavedo (Peel)	5,7-Dimethoxycoumarin, 8-Geranyloxypsoralen
Apiaceae	<i>Peucedanum luxurians</i>	Roots/Fruits	Peucedanin, Linear furanocoumarins
Thymelaeaceae	<i>Daphne</i> spp.[1]	Bark/Stems	Daphnetin derivatives

Chemical Architecture & Synthesis[1]

The Regioselectivity Challenge

Synthesizing **5-hydroxy-7-methoxycoumarin** requires differentiating between two hydroxyl groups on the phloroglucinol scaffold.[1]

- **The 5-OH Position:** Forms a strong intramolecular hydrogen bond with the lactone carbonyl (C=O).[1] This "peri-effect" reduces the acidity and nucleophilicity of the 5-OH.[1]
- **The 7-OH Position:** Remains free and more acidic.[1]

- Strategic Implication: Under controlled basic conditions, alkylating agents will preferentially attack the 7-OH, allowing for high-yield regioselective synthesis without protecting groups.[1]

Protocol: Total Synthesis via Pechmann Condensation

This protocol utilizes the classic Pechmann condensation followed by regioselective methylation.[1]

Reagents: Phloroglucinol, Ethyl Propiolate (or Malic Acid/H₂SO₄), Dimethyl Sulfate (DMS), Acetone, Potassium Carbonate (K₂CO₃).

Step 1: Formation of the Coumarin Core (5,7-Dihydroxycoumarin)

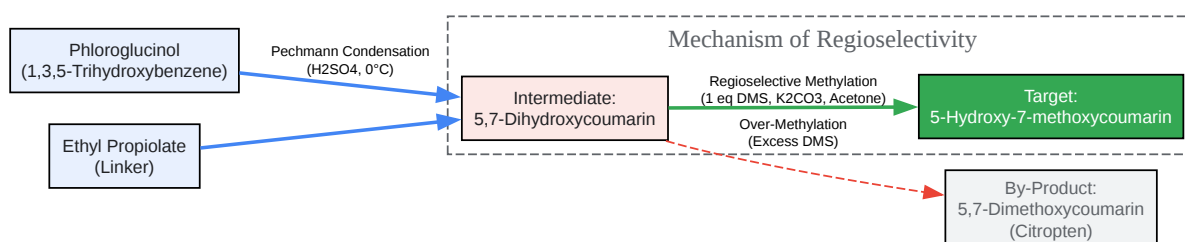
- Dissolution: Dissolve Phloroglucinol (10 mmol) in concentrated H₂SO₄ (10 mL) at 0°C.
- Condensation: Add Ethyl Propiolate (10 mmol) dropwise. (Alternatively, use Malic Acid for the classic route, though Propiolate yields are often cleaner for this substitution pattern).
- Reaction: Stir at room temperature for 24 hours. The mixture will darken.[1]
- Quenching: Pour the reaction mixture over crushed ice (100 g). A precipitate forms immediately.[1]
- Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
 - Yield: ~70-80% of 5,7-Dihydroxycoumarin.[1]

Step 2: Regioselective Methylation (The Critical Step)

- Setup: Dissolve 5,7-Dihydroxycoumarin (5 mmol) in anhydrous Acetone (20 mL).
- Base Addition: Add anhydrous K₂CO₃ (5.5 mmol). Note: Use only a slight excess to avoid deprotonating the chelated 5-OH.
- Methylation: Add Dimethyl Sulfate (5 mmol) dropwise over 30 minutes.
- Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

- Workup: Filter off inorganic salts. Evaporate solvent.[1][2]
- Isolation: Recrystallize from Methanol/Chloroform.
 - Product: **5-Hydroxy-7-methoxycoumarin** (Needles).[1]
 - By-product: 5,7-Dimethoxycoumarin (if base/DMS is in excess).[1]

Synthesis Visualization



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Caption: Synthetic route illustrating the regioselective advantage derived from the 5-OH hydrogen bonding (peri-effect).

Pharmacological & Biological Profile

Mechanism of Action (Anti-inflammatory)

While often overshadowed by its dimethoxy- analog (Citropten), **5-hydroxy-7-methoxycoumarin** exhibits distinct biological activity mediated by its phenolic hydroxyl group. [1]

- **NF-κB Inhibition:** Similar to other 5,7-oxygenated coumarins, it interferes with the Nuclear Factor kappa-B (NF-κB) pathway.[1] It blocks the phosphorylation of IκBα, preventing the translocation of the p65/p50 complex to the nucleus.
- **Antioxidant Activity:** The free 5-OH group acts as a radical scavenger, donating hydrogen atoms to neutralize Reactive Oxygen Species (ROS). This activity is significantly higher than

that of the fully methylated Citropten.[1]

Biosynthetic Role (Prenylation)

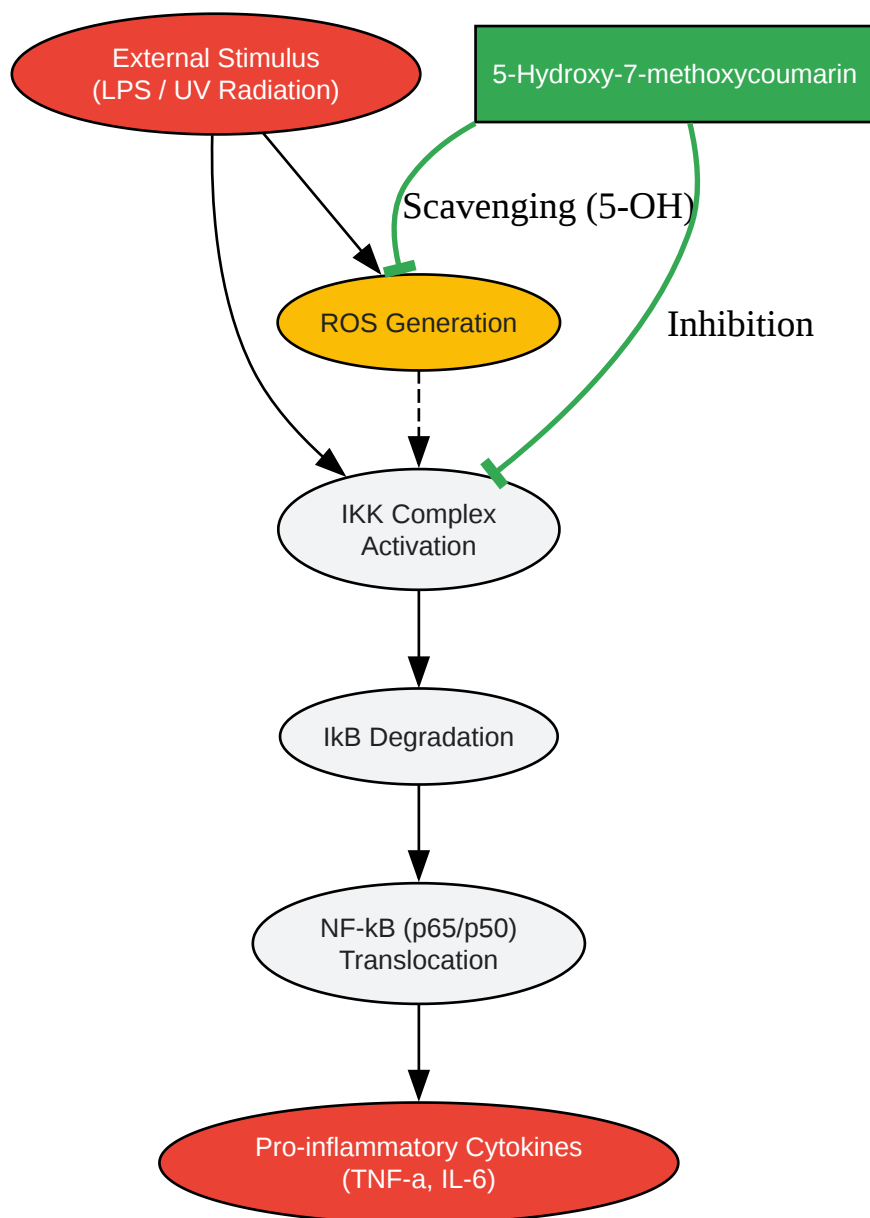
In Citrus physiology, this molecule is a "hub" metabolite.

- Enzyme: CIPT1 (Citrus limon Prenyltransferase 1).[1]
- Reaction: **5-Hydroxy-7-methoxycoumarin** + GPP

8-Geranyl-**5-hydroxy-7-methoxycoumarin**.[1]

- Significance: This step is the gateway to forming complex furanocoumarins responsible for the plant's defense against pathogens.[1]

Pathway Diagram



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Caption: Dual-action mechanism: Direct ROS scavenging and upstream inhibition of the NF-κB inflammatory cascade.

Analytical Characterization

To validate the identity of **5-Hydroxy-7-methoxycoumarin** versus its isomers (e.g., 7-hydroxy-5-methoxycoumarin), use the following spectroscopic markers.

Method	Diagnostic Signal	Interpretation
^1H NMR (CDCl_3)	δ 12.0–12.5 ppm (s, 1H)	5-OH Proton. Highly deshielded due to intramolecular H-bonding with C=O.[1] (Crucial for distinguishing from 7-OH isomers where signal is ~9-10 ppm).[1]
^1H NMR	δ 6.0–6.3 ppm (d, 1H)	H-3 Proton. Characteristic doublet of the coumarin pyrone ring.[1]
^1H NMR	δ 7.8–8.2 ppm (d, 1H)	H-4 Proton. Downfield shift due to conjugation with carbonyl.[1]
^{13}C NMR	~160–163 ppm	C-2 (C=O). Lactone carbonyl carbon.[1]
UV-Vis	λ_{max} ~325 nm	Strong absorption band; exhibits intense blue fluorescence under UV-365nm. [1]
Mass Spec	m/z 192 [M] ⁺	Molecular ion peak.[1][3]

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